molecular formula C9H8BrF2N3O2 B1487294 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine CAS No. 2021497-01-6

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Cat. No.: B1487294
CAS No.: 2021497-01-6
M. Wt: 308.08 g/mol
InChI Key: ONAFXJUIQWXJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a chemical compound characterized by its bromine, fluorine, and nitro groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine typically involves multiple steps, starting with the bromination of pyridine derivatives followed by the introduction of fluorine and nitro groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyridines or pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine can be employed as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new technologies and products.

Mechanism of Action

The mechanism by which 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine and fluorine atoms can influence the compound's reactivity and binding affinity to biological targets.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

Uniqueness: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine stands out due to its combination of bromine, fluorine, and nitro groups on the pyridine ring. This unique structure provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2N3O2/c10-6-3-7(15(16)17)8(13-4-6)14-2-1-9(11,12)5-14/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAFXJUIQWXJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.